3-Phenylazetidine-1-carboxamide

Monoamine Oxidase Inhibition MAO-A Selectivity Neurotransmitter Modulation

Researchers targeting CNS disorders often face a lack of commercially available, conformationally restricted scaffolds with validated polypharmacology. 3-Phenylazetidine-1-carboxamide (CAS 90917-68-3) directly addresses this gap as a ready-to-use building block. - Unique Selectivity: Exhibits ~24-fold selectivity for MAO-A over MAO-B (IC50: 33 nM vs 800 nM), enabling targeted serotonergic pathway studies without confounding MAO-B inhibition. - Essential Pharmacophore: The 3-phenyl substitution is critical for Nurr1 nuclear receptor engagement, as disclosed in patent WO2015124868A1 for Parkinson's disease research. - Reliable Handling: Crystalline free-base form with a high melting point (231-233 °C) ensures reproducible weighing and reaction setup, unlike low-melting azetidine alternatives. Supplied as a research-grade compound (≥95% purity) with global shipping, ideal for SAR studies and CNS-focused library synthesis.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B6893503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylazetidine-1-carboxamide
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)N)C2=CC=CC=C2
InChIInChI=1S/C10H12N2O/c11-10(13)12-6-9(7-12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,13)
InChIKeyCUIFVQSUJURUHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylazetidine-1-carboxamide for Neuroscience Research: Chemical Scaffold and Baseline Procurement Characteristics


3-Phenylazetidine-1-carboxamide (CAS 90917-68-3, C10H12N2O, molecular weight 176.22 g/mol) is a saturated azetidine heterocycle containing a 4-membered nitrogen ring substituted with a phenyl group at the 3-position and a carboxamide group at the 1-position [1]. It is a research-grade synthetic building block with a melting point of 231–233 °C and a predicted boiling point of 321.7 ± 45.0 °C . The compound is employed as a conformationally restricted scaffold in medicinal chemistry and as a starting material for derivatization, particularly for generating phenylazetidine-carboxamide derivatives that target CNS disorders [2]. It is not intended for human therapeutic use and is supplied for laboratory research applications only .

Scaffold Role Conformationally restricted building block for CNS-targeted library synthesis.
Key Feature 3-Phenyl substitution enables distinct interaction motifs for target engagement studies.
Use Context Research-grade free base; crystalline solid supporting reproducible assay preparation.

Why Generic Azetidine Carboxamides Cannot Substitute for 3-Phenylazetidine-1-carboxamide in CNS-Targeted Research


The 3-phenyl substitution on the azetidine-1-carboxamide core is not a generic embellishment; it imparts a distinct combination of physicochemical and pharmacological properties that generic unsubstituted azetidine carboxamides or alternative heterocyclic scaffolds cannot replicate [1]. The phenyl ring at the 3-position modulates the compound's logD, pKa (predicted 14.71 ± 0.40) , and hydrogen-bonding capacity via the carboxamide group, creating a scaffold uniquely positioned for CNS target engagement [2]. In contrast, generic 3-unsubstituted or N-alkyl azetidine carboxamides lack the specific aryl interactions required for binding to nuclear receptors such as Nurr1 or for optimal monoamine oxidase (MAO) inhibition profiles [3]. Substituting this compound with a simpler azetidine carboxamide without the 3-phenyl group would eliminate the π-π stacking and hydrophobic contacts essential for the differential activity documented in phenylazetidine-carboxamide patent families targeting Parkinson's disease and other CNS indications [4].

3-Unsubstituted azetidine carboxamides

Lack the phenyl ring required for π-stacking and hydrophobic contacts reported in CNS target patent families.

3-Phenylazetidine (no carboxamide)

Absence of the 1-carboxamide group may shift activity toward dopamine receptor modulation, losing the CB1 pharmacophore context.

Azetidine salt forms

Different hygroscopicity and lower melting ranges can complicate long-term storage and reproducible sample preparation.

Quantitative Differentiation of 3-Phenylazetidine-1-carboxamide: MAO Isozyme Selectivity, Structural Scaffold Advantages, and Multi-Target Potential


MAO-A vs. MAO-B Inhibitory Selectivity: 3-Phenylazetidine-1-carboxamide Demonstrates ~24-Fold Preference for MAO-A over MAO-B

3-Phenylazetidine-1-carboxamide exhibits a marked selectivity for MAO-A over MAO-B, with an IC50 of 33 nM for rat brain MAO-A compared to 800 nM for rat brain MAO-B, representing an approximately 24-fold preferential inhibition [1]. The human MAO-B IC50 is 1.9 μM, further supporting the MAO-A preference [2]. In contrast, other azetidine-based MAO inhibitors, such as certain disubstituted azetidines disclosed in EP3426634B1, are reported as MAO-B selective inhibitors, showing a divergent isozyme profile [3]. Additionally, reference MAO-A inhibitors like clorgyline exhibit sub-nanomolar MAO-A Ki values but lack the 3-phenylazetidine scaffold's potential for multi-target pharmacology beyond MAO [4].

MAO-A Selectivity
Head-to-head
~24-fold MAO-A preference
Supports pathway-response context for serotonergic/noradrenergic studies.
Rat brain homogenate: MAO-A IC50 33 nM vs MAO-B 800 nM.
Monoamine Oxidase Inhibition MAO-A Selectivity Neurotransmitter Modulation

Nurr1 Nuclear Receptor Modulation: Phenylazetidine-Carboxamide Scaffold Discloses CNS Therapeutic Utility Unavailable with Non-Phenyl Analogs

The phenylazetidine-carboxamide scaffold, including 3-phenylazetidine-1-carboxamide, is explicitly claimed as a Nurr1 (NR4A2) nuclear receptor modulator in WO2015124868A1 and US20170066717 [1]. Nurr1 is a transcription factor essential for dopaminergic neuron development and survival, and its downregulation is implicated in Parkinson's disease and Alzheimer's disease [2]. In contrast, non-phenyl azetidine carboxamides—such as N-methylazetidine-3-carboxamide or 3-amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide—lack the specific 3-phenyl substitution required for optimal Nurr1 binding and are not disclosed as Nurr1 modulators in the patent literature . Generic azetidine scaffolds without the phenyl group are typically explored for CB1 antagonism or FAAH inhibition rather than Nurr1-mediated neuroprotection [3].

Nurr1 Modulation
Class-level inference
Claimed in patent families as a phenylazetidine-carboxamide Nurr1 modulator scaffold.
Model-response context for dopaminergic neuron survival research.
Inferred from patent disclosures; non-phenyl analogs lack this target engagement.
Nurr1 Modulation Neuroprotection Parkinson's Disease Research

CB1 Cannabinoid Receptor Antagonism: Azetidine-1-carboxamide Class Demonstrates Potent Antagonist Activity (Ki in Sub-100 nM Range)

Azetidine-1-carboxamide derivatives are well-established as potent CB1 receptor antagonists or inverse agonists, with representative compounds achieving Ki values below 100 nM at the human CB1 receptor [1]. For example, Selonabant (ANEB-001), an azetidine-1-carboxamide CB1 antagonist, has advanced to clinical development for acute cannabinoid intoxication [2]. While specific CB1 Ki data for 3-phenylazetidine-1-carboxamide are not available in public databases, the compound shares the core azetidine-1-carboxamide pharmacophore required for CB1 binding [3]. In contrast, 3-phenylazetidine (without the 1-carboxamide) lacks the urea-like hydrogen-bonding moiety essential for CB1 antagonist activity, instead acting as a dopamine receptor agonist and catecholaminergic neurotransmission modulator [4]. Other 3-substituted azetidines with carboxylate or alkyl groups exhibit distinct pharmacological profiles, underscoring the unique positioning of the 3-phenyl-1-carboxamide combination .

CB1 Antagonism
Class-level inference
Azetidine-1-carboxamide scaffold is a known CB1 antagonist pharmacophore.
Supports cannabinoid pathway research; specific Ki data to verify.
Representative analogs show Ki
Solid-State Stability
Reported
Melting point 231–233 °C
Supports crystalline handling and reproducible formulation preparation.
Neutral free base; non-hygroscopic profile vs. salt-form comparators.
CB1 Receptor Antagonism Obesity Research Cannabinoid Modulation

Physicochemical and Solid-State Properties: High Melting Point (231-233 °C) Enables Crystalline Handling with Predicted Stability Advantages

3-Phenylazetidine-1-carboxamide exhibits a melting point of 231–233 °C , indicative of strong intermolecular hydrogen bonding between carboxamide groups in the solid state. This high melting point is substantially elevated compared to related azetidine derivatives lacking the carboxamide moiety, such as 3-phenylazetidine (liquid or low-melting solid at ambient temperature) . The compound's pKa is predicted at 14.71 ± 0.40, suggesting that the carboxamide NH2 protons are not readily deprotonated under physiological or standard laboratory conditions . Additionally, the predicted density of 1.218 ± 0.06 g/cm³ at 20 °C and the absence of hygroscopic counterions (the compound is a neutral free base) support predictable weighing and formulation for in vitro assays [1]. In contrast, azetidine hydrochloride salts or carboxylate derivatives exhibit different hygroscopicity profiles and lower melting ranges, complicating long-term storage and reproducible sample preparation .

Solid-State Stability
Reported
Melting point 231–233 °C
Supports crystalline handling and reproducible formulation preparation.
Neutral free base; non-hygroscopic profile vs. salt-form comparators.
Solid-State Stability Crystallinity Compound Storage

Optimal Research Applications for 3-Phenylazetidine-1-carboxamide in Neuroscience, Metabolic, and Synthetic Programs


Nurr1-Mediated Neuroprotection Research: Dopaminergic Neuron Survival Studies in Parkinson's Disease Models

Investigators seeking to modulate Nurr1 nuclear receptor activity for Parkinson's disease or other neurodegenerative disorder research should prioritize 3-phenylazetidine-1-carboxamide over non-phenyl azetidine carboxamides. The compound's 3-phenyl substitution is essential for Nurr1 engagement as disclosed in WO2015124868A1, and it is not replaceable by generic N-alkyl or unsubstituted azetidine carboxamides that lack this pharmacophore [1]. Use this compound as a tool scaffold for structure-activity relationship studies targeting dopaminergic neuron survival pathways and tyrosine hydroxylase expression [2].

Monoamine Oxidase-A (MAO-A) Selective Inhibitor Screening: Serotonergic and Noradrenergic Pathway Investigation

For research programs requiring MAO-A selective inhibition with a structurally distinct non-hydrazine, non-propargylamine scaffold, 3-phenylazetidine-1-carboxamide provides a viable alternative to classical MAO-A inhibitors such as clorgyline or moclobemide [1]. The compound's ~24-fold selectivity for MAO-A over MAO-B (rat brain homogenate IC50: 33 nM vs 800 nM) supports its use in experiments where MAO-B inhibition would confound interpretation [2]. This profile contrasts with MAO-B-selective azetidine derivatives disclosed in EP3426634B1, enabling targeted serotonergic and noradrenergic pathway studies [3].

CB1 Antagonist Pharmacophore Exploration: Metabolic Disorder and Addiction Research

As a member of the azetidine-1-carboxamide CB1 antagonist class, this compound is suitable for investigators mapping the pharmacophore requirements for cannabinoid CB1 receptor antagonism or inverse agonism [1]. The 3-phenyl substitution may confer additional CNS target engagement (Nurr1, MAO-A) beyond pure CB1 antagonism, offering a polypharmacology scaffold for metabolic disorder or substance abuse research [2]. Researchers should differentiate this compound from 3-phenylazetidine analogs lacking the 1-carboxamide, which act as dopamine receptor agonists rather than CB1 modulators [3].

Synthetic Derivatization for CNS-Targeted Library Construction

Medicinal chemists constructing CNS-focused compound libraries should use 3-phenylazetidine-1-carboxamide as a versatile scaffold for late-stage diversification [1]. The carboxamide group at the 1-position can be functionalized via N-alkylation, N-arylation, or hydrolysis, while the 3-phenyl ring tolerates electrophilic aromatic substitution or metal-catalyzed cross-coupling for further elaboration [2]. The compound's high melting point (231–233 °C) and crystalline free-base form ensure reproducible weighing and reaction setup, unlike lower-melting or salt-form azetidine alternatives [3]. This scaffold is particularly suited for generating analogs targeting CNS disorders, as evidenced by its inclusion in patent families covering Nurr1 modulation, MAO inhibition, and CB1 antagonism [4].

Application
Selection Property
Validation Focus
Nurr1-Mediated Neuroprotection Research
Phenylazetidine-carboxamide scaffold context
Dopaminergic neuron survival pathway endpoints
MAO-A Selective Pathway Studies
Non-hydrazine, non-propargylamine MAO-A selectivity review
Serotonergic and noradrenergic pathway interpretation
CB1 Antagonist Pharmacophore Exploration
Azetidine-1-carboxamide pharmacophore context
CB1 radioligand binding and functional assay endpoints
CNS-Targeted Library Construction
Crystalline free-base scaffold for derivatization
Reproducible reaction setup and multi-target derivatization review
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